5-(4-Fluorophenyl)nicotinic acid - 364064-17-5

5-(4-Fluorophenyl)nicotinic acid

Catalog Number: EVT-386597
CAS Number: 364064-17-5
Molecular Formula: C12H8FNO2
Molecular Weight: 217.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(4-Fluorophenyl)nicotinic acid, also known as 5-(4-Fluorophenyl)pyridine-3-carboxylic acid, is a chemical compound with the empirical formula C12H8FNO2 . It has a molecular weight of 217.20 .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)nicotinic acid consists of a pyridine ring attached to a fluorophenyl group and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)nicotinic acid is a powder with a melting point of 215 °C and a density of 0.5 g/cm3 at 20 °C . It has a pH of 5.7 when dissolved in water at a concentration of 5 g/L at 20 °C .

2-Hydroxy-5-(4-fluorophenyl)nicotinic Acid

    Compound Description: This compound is a structural analog of 5-(4-Fluorophenyl)nicotinic acid, featuring a hydroxyl group at the 2-position of the pyridine ring. Research on this compound focuses on its tautomeric behavior, specifically investigating the preference for lactim-lactam tautomerism over enol-keto tautomerism. []

    Relevance: 2-Hydroxy-5-(4-fluorophenyl)nicotinic acid shares the core structure of 5-(4-Fluorophenyl)nicotinic acid with an additional hydroxyl group, making it a closely related derivative. This structural similarity is central to understanding the tautomeric preferences observed in both compounds. []

5-(4′-Carboxylphenyl)nicotinic acid (H2cpna)

    Compound Description: H2cpna is a trifunctional building block utilized in the synthesis of various coordination polymers. It features a carboxyl group at the 4' position of the phenyl ring, similar to 5-(4-Fluorophenyl)nicotinic acid. []

    Relevance: Both H2cpna and 5-(4-Fluorophenyl)nicotinic acid belong to the nicotinic acid family and share a common core structure. The key difference lies in the substituent at the 4' position of the phenyl ring. While 5-(4-Fluorophenyl)nicotinic acid has a fluorine atom, H2cpna possesses a carboxyl group, highlighting the versatility of this scaffold in coordination chemistry. []

5-(4-Fluorophenyl)-3-(chloromethyl)pyridine

    Compound Description: This compound is a key synthetic intermediate derived from 5-(4-Fluorophenyl)nicotinic acid. It features a chloromethyl group at the 3-position of the pyridine ring, replacing the carboxylic acid functionality in the parent compound. []

    Relevance: The synthesis of 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine from 5-(4-Fluorophenyl)nicotinic acid demonstrates a key chemical transformation of the carboxylic acid group into a versatile chloromethyl substituent. This modification allows further derivatization and exploration of its chemical properties. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid

    Compound Description: This compound exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli. It incorporates a 4-fluorophenyl group within a triazole ring, which is further linked to a thiadiazole ring system. []

    Relevance: Although structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound highlights the biological relevance of incorporating a 4-fluorophenyl moiety within heterocyclic systems. The presence of the 4-fluorophenyl group in both compounds suggests its potential role in influencing biological activity. []

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

    Compound Description: This compound demonstrates inhibitory effects on the proliferation of various cancer cell lines. It features a 4-fluorophenyl group attached to a pyrazolo[1,5-a]pyrimidine core, along with a trifluoromethyl substituent. []

    Relevance: Similar to the previous compound, the presence of a 4-fluorophenyl substituent in this anti-cancer agent emphasizes the potential significance of this group in influencing biological activity. While structurally different from 5-(4-Fluorophenyl)nicotinic acid, the shared 4-fluorophenyl group warrants its inclusion as a related compound. []

5-(4-Fluoro­phen­yl)-1,3,4-thia­diazol-2-ylamine

    Compound Description: This compound, synthesized from 4-fluorobenzoic acid and thiosemicarbazide, showcases a 1,3,4-thiadiazole ring system directly attached to the 4-fluorophenyl group. []

    Relevance: This compound provides another example of a heterocyclic system, 1,3,4-thiadiazole, directly linked to a 4-fluorophenyl group. While 5-(4-Fluorophenyl)nicotinic acid features a pyridine ring, comparing this compound highlights the potential versatility of the 4-fluorophenyl moiety in building diverse structures. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

    Compound Description: This compound, synthesized from a thiadiazole derivative and mercaptoacetic acid, incorporates a 4-fluorophenyl group attached to a thiadiazole ring, which is further linked to a thiazolidinone ring system. []

    Relevance: Similar to the previous compound, the presence of a 4-fluorophenyl group linked to a thiadiazole ring highlights the potential significance of this structural motif. While structurally different from 5-(4-Fluorophenyl)nicotinic acid, the shared 4-fluorophenyl-thiadiazole unit suggests a possible connection in their chemical properties. []

2-[5-(4-Fluorophenyl)-3-pyridyl-methylaminomethyl] chroman

    Compound Description: This compound, synthesized from 5-(4-fluorophenyl)pyridin-3-carbaldehyde and aminomethyl chroman, represents a larger scaffold containing both a pyridine and a chroman ring system connected via a methylaminomethyl linker. The 4-fluorophenyl group is attached to the pyridine ring. [, , ]

    Relevance: The presence of the 5-(4-fluorophenyl)pyridine moiety within this compound directly relates it to 5-(4-Fluorophenyl)nicotinic acid. This compound demonstrates how the nicotinic acid core can be modified and incorporated into larger structures with potential biological relevance. [, , ]

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    Compound Description: [11C]DPFC is a radiotracer developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in the brain. It features a 4-fluorophenyl group attached to a thiazole ring, which is further linked to a piperazine moiety. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound highlights the use of a 4-fluorophenyl group in a biologically relevant molecule. The presence of the 4-fluorophenyl group in both compounds suggests its potential role in influencing binding affinity and other properties relevant for biological applications. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

    Compound Description: This compound serves as a scaffold for developing new antifungal agents. It features a 4-fluorophenyl group attached to a purine ring system, along with chlorine substituents. []

    Relevance: Although structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound highlights the biological significance of incorporating a 4-fluorophenyl moiety within heterocyclic systems. The presence of the 4-fluorophenyl group in both compounds suggests its potential role in influencing biological activity and serves as a point of comparison for exploring structure-activity relationships. []

(Z)-5-(4-Fluorophenyl)pent-4-enoic Acid

    Compound Description: This compound is a crucial intermediate in the synthesis of Ezetimibe, an antihypercholesterolemia drug. It features a 4-fluorophenyl group at the terminal end of a pentenoic acid chain. []

    Relevance: This compound exemplifies the use of a 4-fluorophenyl group in building more complex molecules with therapeutic applications. Although structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, the shared 4-fluorophenyl group underscores the importance of this moiety in medicinal chemistry. []

4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This compound is a triazoline-3-thione derivative investigated for its metabolic reactions. It features a 4-fluorophenyl group attached to a triazole ring, which is further substituted with a thione group. []

    Relevance: Similar to other related compounds, the presence of a 4-fluorophenyl substituent in this triazole derivative emphasizes the versatility of this group in medicinal chemistry. While structurally different from 5-(4-Fluorophenyl)nicotinic acid, the shared 4-fluorophenyl group suggests a possible connection in their chemical and potentially biological properties. []

6-(4'-Fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole (SK&F 86002)

    Compound Description: SK&F 86002 is a potent anti-inflammatory agent that acts as a dual inhibitor of arachidonic acid metabolism. It comprises a central imidazo[2,1-b]thiazole core, substituted with a 4-fluorophenyl and a 4-pyridyl group. []

    Relevance: Although SK&F 86002 possesses a different core structure compared to 5-(4-Fluorophenyl)nicotinic acid, both molecules share a common structural feature – the presence of a 4-fluorophenyl group directly attached to an aromatic heterocycle. This similarity, despite overall structural differences, suggests a potential link in their physicochemical properties and emphasizes the importance of the 4-fluorophenyl substituent in designing bioactive molecules. []

3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine

    Compound Description: This compound is a pyridine derivative used as a precursor in the synthesis of substituted nicotinic acid scaffolds. It features a bromine atom at the 3-position and a (4,4'-dimethyl)oxazoline group at the 5-position of the pyridine ring. []

    Relevance: Although this compound lacks a 4-fluorophenyl group, it serves as a valuable comparison point for understanding the synthesis and reactivity of substituted pyridine derivatives, particularly those leading to nicotinic acid analogs like 5-(4-Fluorophenyl)nicotinic acid. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739, 7b)

    Compound Description: NTRC-739 is a selective antagonist for Neurotensin Receptor Type 2 (NTS2), displaying analgesic effects in various pain models. It features a 4-fluorophenyl group within a pyrazole ring, which is connected to a cyclohexane carboxylic acid moiety through an amide linkage. []

    Relevance: While structurally different from 5-(4-Fluorophenyl)nicotinic acid, NTRC-739 highlights the biological relevance of the 4-fluorophenyl group in a different pharmacological class. The inclusion of this compound underscores the versatility of the 4-fluorophenyl substituent in medicinal chemistry and its potential role in interacting with diverse biological targets. []

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

    Compound Description: This compound is an intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol levels. It features a 4-fluorophenyl group attached to a ketone, which is part of a larger, complex structure. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound further emphasizes the use of a 4-fluorophenyl group in synthesizing pharmaceuticals. Although their structures differ significantly, the shared presence of the 4-fluorophenyl group suggests its potential importance in drug development. []

5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole

    Compound Description: This pyrazole derivative exhibits analgesic, anti-inflammatory, and vasorelaxant effects. It contains a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to a tetrazole ring. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound highlights the significance of incorporating a 4-fluorophenyl moiety within heterocyclic systems for potential therapeutic applications. The presence of the 4-fluorophenyl group in both compounds, despite their structural differences, warrants its inclusion as a point of comparison for exploring potential shared pharmacological activities. []

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid

    Compound Description: This compound is a triple-acting agonist for PPARα, -γ, and -δ, which are nuclear receptors involved in regulating lipid and glucose metabolism. It features a 4-fluorophenyl group attached to an oxazole ring, which is part of a larger, complex structure. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound highlights the biological significance of incorporating a 4-fluorophenyl moiety within therapeutic agents. The presence of the 4-fluorophenyl group in both compounds, despite their structural differences, suggests its potential role in influencing biological activity and serves as a point of comparison for exploring structure-activity relationships. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

    Compound Description: JNJ-42226314 is a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). It features a 4-fluorophenyl group attached to an indole ring system, which is part of a larger, complex structure. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, JNJ-42226314 showcases the use of a 4-fluorophenyl group in a molecule targeting a specific enzyme involved in the endocannabinoid system. This inclusion highlights the versatility of the 4-fluorophenyl moiety in medicinal chemistry and its potential to interact with diverse biological targets, even when present within considerably different chemical structures. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

    Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for the treatment of idiopathic pulmonary fibrosis. It contains a 4-fluorophenyl group attached to a thiazole ring system, which is part of a larger complex structure. []

    Relevance: Although structurally different from 5-(4-Fluorophenyl)nicotinic acid, GLPG1690 highlights the therapeutic potential of incorporating a 4-fluorophenyl group within a drug candidate. This inclusion emphasizes the importance of this moiety in drug discovery and its potential role in interacting with specific biological targets, even within complex chemical structures. []

2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid (LY293111)

    Compound Description: LY293111 is a high-affinity leukotriene B4 receptor antagonist, showing potent activity in inhibiting LTB4-induced airway obstruction. It features a 4-fluorophenyl group attached to a phenol ring, which is part of a larger complex structure. []

    Relevance: Although LY293111 and 5-(4-Fluorophenyl)nicotinic acid have distinct structures, they share a common element – the presence of a 4-fluorophenyl group. This shared feature, despite the overall structural dissimilarity, emphasizes the versatility of the 4-fluorophenyl moiety in medicinal chemistry and its potential to contribute to diverse pharmacological activities when incorporated into different molecular frameworks. []

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1h-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic Acid (BMS-644950)

    Compound Description: BMS-644950 is an orally efficacious 3-hydroxy-3-methylglutaryl coenzyme-a reductase (HMGR) inhibitor with a reduced myotoxicity potential. It features a 4-fluorophenyl group attached to a pyrimidine ring, which is part of a larger, complex structure. []

    Relevance: Although structurally different from 5-(4-Fluorophenyl)nicotinic acid, BMS-644950 highlights the potential of the 4-fluorophenyl group in designing safer and more efficacious drugs. The inclusion of this compound emphasizes the importance of this moiety in medicinal chemistry and its role in influencing both pharmacological activity and safety profiles. []

3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid

    Compound Description: This compound is a thromboxane receptor antagonist and incorporates a 4-fluorobenzyl group attached to a phenyl ring, which is part of a larger, complex structure. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound emphasizes the relevance of incorporating fluorine-containing aromatic substituents, such as 4-fluorobenzyl, in designing molecules with therapeutic potential. Although their core structures differ significantly, the shared presence of a fluorine-substituted aromatic ring suggests a potential connection in their physicochemical properties and highlights the importance of these moieties in medicinal chemistry. []

5-(4-[18F]fluorophenyl)-10,15,20-tris(3-methoxyphenyl)porphyrin

    Compound Description: This compound is a potential imaging agent for tumors, incorporating a 4-fluorophenyl group within a porphyrin structure. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound emphasizes the versatility of incorporating a 4-fluorophenyl group into diverse molecular scaffolds for various applications. Although their core structures differ considerably, the shared presence of the 4-fluorophenyl moiety suggests a possible connection in their physicochemical properties and highlights the importance of this group in designing molecules for specific applications, including medical imaging. []

3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

    Compound Description: This compound belongs to the furanone family and features a 4-fluorophenyl group at the 3-position of the furanone ring. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, this compound showcases the incorporation of a 4-fluorophenyl group into a different heterocyclic system. This inclusion highlights the versatility of the 4-fluorophenyl moiety in building diverse structures and its potential relevance in different chemical and potentially biological contexts. []

2-(4′-Fluorophenyl)imidazole

    Compound Description: This compound is a simple imidazole derivative featuring a 4-fluorophenyl group at the 2-position of the imidazole ring. []

    Relevance: This compound presents a basic scaffold incorporating a 4-fluorophenyl group attached to a five-membered aromatic heterocycle. Although structurally simpler than 5-(4-Fluorophenyl)nicotinic acid, it offers a valuable comparison point for understanding the effects of different heterocyclic cores on the properties of compounds containing the 4-fluorophenyl substituent. []

2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives

    Compound Description: These compounds represent a series of thiazolopyrimidine derivatives designed as potential anticancer agents. They feature a 4-fluorophenyl group attached to the thiazolopyrimidine core, along with various substituents on the benzylidene and furan rings. []

    Relevance: Though structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, these compounds showcase the incorporation of a 4-fluorophenyl group into a diverse range of heterocyclic frameworks with potential biological activities. This comparison highlights the versatility of the 4-fluorophenyl moiety in medicinal chemistry and its potential role in influencing interactions with various biological targets, even when present within structurally diverse compounds. []

8-Substituted-2-carboxy-4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepines

    Compound Description: These compounds represent a series of benzothiazepine derivatives that incorporate a 4-fluorophenyl group at the 4-position of the seven-membered ring. The 8-position of the benzothiazepine core carries various substituents. []

    Relevance: Though structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, which contains a six-membered pyridine ring, these compounds provide a valuable comparison by showcasing the incorporation of a 4-fluorophenyl group into a seven-membered heterocyclic system. This comparison allows for insights into the potential impact of ring size and structure on the properties and potential biological activities of compounds containing the 4-fluorophenyl moiety. []

1-(4-Fluorophenyl)- and 1-(2,4-Difluorophenyl)-6-substituted-4-pyridone-3-carboxylic Acids

    Compound Description: These compounds represent a series of pyridone-3-carboxylic acid derivatives investigated for their antibacterial activity. They feature either a 4-fluorophenyl or a 2,4-difluorophenyl group at the 1-position of the pyridone ring, along with various substituents at the 6-position. []

    Relevance: This series of compounds shares a structural similarity with 5-(4-Fluorophenyl)nicotinic acid by featuring a fluorine-substituted phenyl ring directly attached to a pyridine ring. The variation in the position of the fluorine atom (4-fluoro vs. 2,4-difluoro) and the presence of a carboxylic acid group at the 3-position of the pyridine ring in these derivatives provide insights into the structure-activity relationships and physicochemical properties influenced by these modifications. []

    Compound Description: This series of compounds comprises 1,3,4-oxadiazole derivatives evaluated for their anticancer properties. They feature a 4-fluorophenyl group attached to a thiophene ring, which is further linked to the oxadiazole core. []

    Relevance: While structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, these compounds highlight the incorporation of a 4-fluorophenyl group into a different heterocyclic framework with potential biological activities. This comparison emphasizes the versatility of the 4-fluorophenyl moiety in medicinal chemistry and its potential role in influencing interactions with various biological targets, even when present within structurally diverse compounds. []

    Compound Description: GBR 12935 and GBR 12909 are piperazine derivatives investigated as potential extended-action cocaine-abuse therapeutic agents. GBR 12909 features two 4-fluorophenyl groups attached to a methoxy group, which is further linked to a piperazine ring. []

    Relevance: Although structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, GBR 12909 highlights the use of 4-fluorophenyl groups in designing molecules with potential central nervous system activity. This inclusion emphasizes the versatility of the 4-fluorophenyl moiety in medicinal chemistry and its potential to interact with diverse biological targets, even within considerably different chemical structures. []

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

    Compound Description: TAK-242 is an optically active cyclohexene derivative developed as an antisepsis agent. It features a 2-chloro-4-fluorophenyl group attached to a sulfamoyl group, which is further linked to a cyclohexene ring. []

    Relevance: While structurally different from 5-(4-Fluorophenyl)nicotinic acid, TAK-242 highlights the use of a fluorine-containing aromatic ring, specifically 2-chloro-4-fluorophenyl, in a biologically active molecule. Although their core structures differ considerably, the shared presence of a fluorine-substituted aromatic ring suggests potential similarities in their physicochemical properties. This comparison emphasizes the importance of such moieties in medicinal chemistry for modulating biological activity. []

N‐[1‐(4‐(4‐Fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde)‐protected Amino Acids

    Compound Description: These compounds are amino acid derivatives protected with the Fde group, which contains a 4-fluorophenyl group attached to a cyclohexylidene ring. []

    Relevance: While structurally different from 5-(4-Fluorophenyl)nicotinic acid, these protected amino acids demonstrate the use of a 4-fluorophenyl group in a context relevant to peptide chemistry. This inclusion highlights the versatility of the 4-fluorophenyl moiety beyond its incorporation into heterocyclic systems and its potential utility in various chemical synthesis strategies. []

1-(6-Fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines and their Corresponding Pyrazoles

    Compound Description: This series includes pyrazoline and pyrazole derivatives containing a 4-fluorophenyl group at the 3-position of the pyrazole ring. The pyrazole ring is further substituted with a 6-fluorobenzothiazole moiety and various aryl groups. []

    Relevance: Though structurally distinct from 5-(4-Fluorophenyl)nicotinic acid, these compounds share the presence of a 4-fluorophenyl group attached to a heterocyclic ring. This common feature, despite the different core structures, allows for comparisons and insights into the effects of various heterocyclic substituents on the properties and potential biological activities of compounds bearing the 4-fluorophenyl group. []

2,5‐Bis (4‐fluorophenyl)‐1,3,4‐thiadiazole

    Compound Description: This compound is a symmetrical thiadiazole derivative featuring two 4-fluorophenyl groups attached to the 2- and 5-positions of the thiadiazole ring. []

    Relevance: This compound highlights the use of the 4-fluorophenyl group in constructing polymers and provides a comparison point for understanding the properties imparted by this substituent in polymeric materials. While structurally simpler than 5-(4-Fluorophenyl)nicotinic acid, the shared 4-fluorophenyl group suggests potential similarities in their physicochemical properties and highlights the importance of this moiety in material science. []

Properties

CAS Number

364064-17-5

Product Name

5-(4-Fluorophenyl)nicotinic acid

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)

InChI Key

KISDAKHYANOMTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.